NET Inhibition: DMBA Is 4.1-Fold Less Potent Than DMAA at the Human Norepinephrine Transporter
In a direct head-to-head comparison using identical assay conditions, 1,3-dimethylbutylamine (DMBA) inhibited the human norepinephrine transporter (NET) with an IC₅₀ of 1.7 μM, whereas its closest structural analog 1,3-dimethylamylamine (DMAA) exhibited an IC₅₀ of 0.41 μM [1]. This represents a 4.1-fold potency differential between the two alkylamines at the primary molecular target mediating their sympathomimetic effects. Both compounds were tested as pure substances purchased from Sigma-Aldrich using human embryonic kidney (HEK) 293 cells expressing the human NET, with [³H]norepinephrine uptake as the endpoint [1]. The study also established that the reference stimulant d-amphetamine inhibited NET with an IC₅₀ of 0.09 μM under the same conditions, confirming DMBA is approximately 19-fold weaker than amphetamine at NET [1].
| Evidence Dimension | Inhibition of human norepinephrine transporter (NET) – IC₅₀ |
|---|---|
| Target Compound Data | DMBA (1,3-dimethylbutylamine) NET IC₅₀ = 1.7 μM |
| Comparator Or Baseline | DMAA (1,3-dimethylamylamine) NET IC₅₀ = 0.41 μM; d-Amphetamine NET IC₅₀ = 0.09 μM |
| Quantified Difference | DMBA is 4.1-fold less potent than DMAA at NET; 19-fold less potent than d-amphetamine |
| Conditions | Human NET expressed in HEK293 cells; [³H]norepinephrine uptake inhibition assay (Rickli et al., 2019) |
Why This Matters
Procurement decisions for pharmacological studies of noradrenergic mechanisms must account for this 4.1-fold potency gap: using DMAA as a surrogate for DMBA would overestimate NET inhibitory activity and confound dose-response interpretations.
- [1] Rickli A, Hoener MC, Liechti ME. Pharmacological profiles of compounds in preworkout supplements ("boosters"). Eur J Pharmacol. 2019 Sep 15;859:172515. doi: 10.1016/j.ejphar.2019.172515. PMID: 31265842. View Source
